molecular formula C14H14N6 B6533113 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 1511705-66-0

3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6533113
CAS No.: 1511705-66-0
M. Wt: 266.30 g/mol
InChI Key: LRWVJQABZPJNOC-UHFFFAOYSA-N
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Description

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile (CAS: 2640863-40-5) is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and a piperazine ring at position 2. The piperazine moiety is further linked to a pyrimidine ring at position 3. Its molecular formula is C19H23N7, with a molecular weight of 349.43 g/mol . This structure combines aromatic and aliphatic nitrogen-rich systems, which are common in pharmaceuticals targeting neurological and metabolic pathways.

Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-10-12-2-5-16-11-13(12)19-6-8-20(9-7-19)14-17-3-1-4-18-14/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVJQABZPJNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyrimidine with 1-(4-cyanopyridin-3-yl)piperazine under reflux conditions in the presence of a base such as potassium carbonate in acetonitrile . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloropyrimidine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in acetonitrile under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines.

Scientific Research Applications

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a class of pyridine-carbonitrile derivatives with piperazine-linked heterocyclic substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile Pyridine-4-carbonitrile Piperazine + pyrimidine (position 3) 349.43 High nitrogen content; potential CNS activity due to piperazine-pyrimidine
3-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile Pyridine-4-carbonitrile Piperazine + 4-(dimethylamino)pyrimidine 309.37 Electron-donating dimethylamino group; smaller molecular weight
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-Methylpiperazine + phenyl + thiophene 386.47 (estimated) Bulky aromatic substituents; enhanced lipophilicity
1-Pyrimidinylpiperazine (1-PP) Piperazine Pyrimidine at position 1 (metabolite of buspirone) 177.23 Simplified structure; known 5-HT1A receptor interaction

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